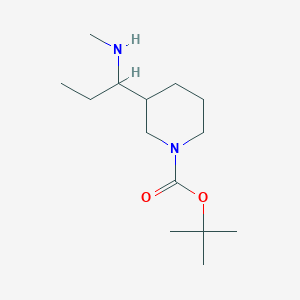![molecular formula C12H11IN2O B12934535 3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This specific compound features a unique structure with an iodine atom at the 3rd position and a fused pyrrolo-diazepine ring system, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo Ring: The initial step involves the formation of the pyrrolo ring through a cyclization reaction of an appropriate precursor.
Introduction of the Iodine Atom: The iodine atom is introduced at the 3rd position using an iodination reaction, typically involving reagents such as iodine and a suitable oxidizing agent.
Formation of the Diazepine Ring: The final step involves the formation of the diazepine ring through a cyclocondensation reaction, often using reagents like ammonia or primary amines under specific conditions.
Industrial production methods may involve continuous flow synthesis, which allows for efficient and scalable production of benzodiazepines .
Chemical Reactions Analysis
3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anxiolytic, hypnotic, or anticonvulsant agent.
Mechanism of Action
The mechanism of action of 3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system .
Comparison with Similar Compounds
3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one can be compared with other similar compounds, such as:
Diazepam: A well-known benzodiazepine with anxiolytic and hypnotic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Oxazepam: A benzodiazepine used for the treatment of anxiety and insomnia.
The uniqueness of this compound lies in its specific structure, which includes an iodine atom and a fused pyrrolo-diazepine ring system, potentially leading to distinct pharmacological properties and applications.
Properties
Molecular Formula |
C12H11IN2O |
|---|---|
Molecular Weight |
326.13 g/mol |
IUPAC Name |
9-iodo-1,2,3,4-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C12H11IN2O/c13-11-6-5-10-12(16)14-9-4-2-1-3-8(9)7-15(10)11/h5-7H,1-4H2 |
InChI Key |
IZEFATKAWJIAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=O)C3=CC=C(N3C=C2C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


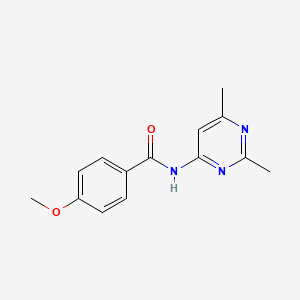
![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)

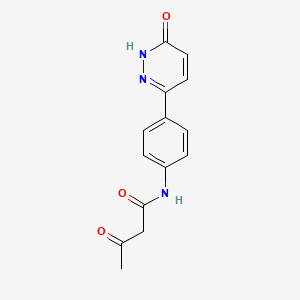
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
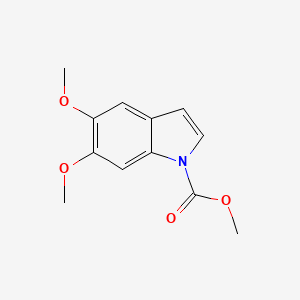


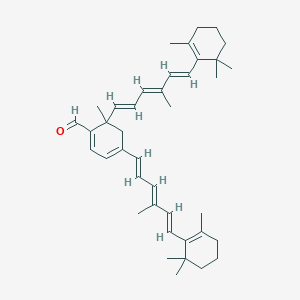

![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)
